molecular formula C18H23N3O B12229571 2-Methyl-4-({1-[(pyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyridine

2-Methyl-4-({1-[(pyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyridine

Cat. No.: B12229571
M. Wt: 297.4 g/mol
InChI Key: WOHCHTJHMYDXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-({1-[(pyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-({1-[(pyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyridine typically involves multi-step organic reactions. One common method includes the alkylation of 2-methyl-4-hydroxypyridine with a piperidine derivative. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-({1-[(pyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

2-Methyl-4-({1-[(pyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-({1-[(pyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways by interacting with key proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(pyridin-2-ylmethoxy)pyridine: Lacks the piperidine moiety.

    4-({1-[(pyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyridine: Similar structure but without the methyl group on the pyridine ring.

    2-Methyl-4-({1-[(pyridin-3-yl)methyl]piperidin-3-yl}methoxy)pyridine: Pyridine ring substituted at a different position.

Uniqueness

2-Methyl-4-({1-[(pyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and pyridine moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

2-methyl-4-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyridine

InChI

InChI=1S/C18H23N3O/c1-15-11-18(7-9-19-15)22-14-16-5-4-10-21(12-16)13-17-6-2-3-8-20-17/h2-3,6-9,11,16H,4-5,10,12-14H2,1H3

InChI Key

WOHCHTJHMYDXLG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)CC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.